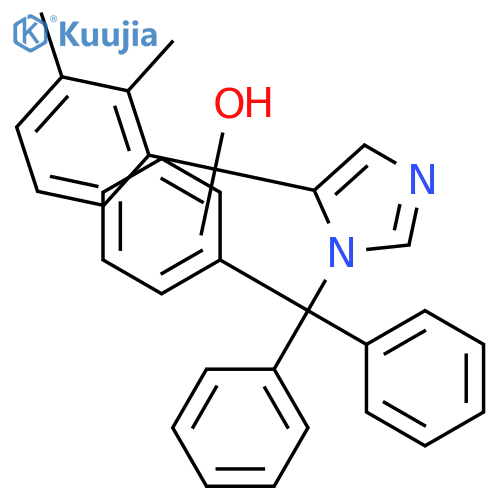

Cas no 176721-03-2 (1’-Hydroxy N-Trityl Medetomidine)

1’-Hydroxy N-Trityl Medetomidine 化学的及び物理的性質

名前と識別子

-

- 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol

- 1’-Hydroxy N-Trityl Medetomidine

- 1-(2,3-dimethylphenyl)-1-(1-trityl-1H-imidazol-4-yl)ethan-1-ol

- 1-HYDROXY N-TRITYL MEDETOMIDINE,WHITE SOLID

- 1-(2,3-dimethylphenyl)-1-(3-tritylimidazol-4-yl)ethanol

- 1-(2,3-Dimethylphenyl)-1-(3-trityl-3H-imidazol-4-yl)ethanol

- 1-(2,3-dimethylphenyl)-1-(1H-imidazol-4-triphenylmethyl)ethanol

- α-(2,3-DiMethylphenyl)-α-Methyl-1-(triphenylMethyl)-1H-iMidazole-4-Methanol

- 1 inverted exclamation mark -Hydroxy N-Trityl Medetomidine

- 1\\'-Hydroxy N-Trityl Medetomidine

- SCHEMBL2205776

- AKOS016004146

- DTXSID40655275

- 1'-Hydroxy N-Trityl Medetomidine

- 176721-03-2

- DB-336639

- Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol

- 1-(2,3-Dimethylphenyl)-1-[1-(triphenylmethyl)-1H-imidazol-5-yl]ethan-1-ol

- alpha-(2,3-Dimethylphenyl)-alpha-methyl-1-(triphenylmethyl)-1H-imidazole-4-methanol;

-

- インチ: InChI=1S/C32H30N2O/c1-24-14-13-21-29(25(24)2)31(3,35)30-22-33-23-34(30)32(26-15-7-4-8-16-26,27-17-9-5-10-18-27)28-19-11-6-12-20-28/h4-23,35H,1-3H3

- InChIKey: JDQAHNCWMFJBCD-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=CC=C1)C(C)(C2=CN=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C

計算された属性

- せいみつぶんしりょう: 458.235814g/mol

- ひょうめんでんか: 0

- XLogP3: 6.6

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 6

- どういたいしつりょう: 458.235814g/mol

- 単一同位体質量: 458.235814g/mol

- 水素結合トポロジー分子極性表面積: 38Ų

- 重原子数: 35

- 複雑さ: 617

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- PSA: 38.05000

- LogP: 6.59590

1’-Hydroxy N-Trityl Medetomidine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Store at recommended temperature

1’-Hydroxy N-Trityl Medetomidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H974400-50 mg |

1’-Hydroxy N-Trityl Medetomidine |

176721-03-2 | 50mg |

255.00 | 2021-08-04 | ||

| Chemenu | CM187108-1g |

1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol |

176721-03-2 | 95% | 1g |

$1828 | 2021-08-05 | |

| Alichem | A069004714-1g |

1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol |

176721-03-2 | 95% | 1g |

$1,677.76 | 2022-04-02 | |

| TRC | H974400-50mg |

1’-Hydroxy N-Trityl Medetomidine |

176721-03-2 | 50mg |

$312.00 | 2023-05-18 | ||

| TRC | H974400-250 mg |

1’-Hydroxy N-Trityl Medetomidine |

176721-03-2 | 250MG |

1060.00 | 2021-08-04 | ||

| TRC | H974400-100mg |

1’-Hydroxy N-Trityl Medetomidine |

176721-03-2 | 100mg |

$ 587.00 | 2023-09-07 | ||

| Chemenu | CM187108-1g |

1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol |

176721-03-2 | 95% | 1g |

$1828 | 2023-02-17 | |

| TRC | H974400-250mg |

1’-Hydroxy N-Trityl Medetomidine |

176721-03-2 | 250mg |

$1273.00 | 2023-05-18 | ||

| TRC | H974400-25mg |

1’-Hydroxy N-Trityl Medetomidine |

176721-03-2 | 25mg |

$ 164.00 | 2023-09-07 | ||

| TRC | H974400-25 mg |

1’-Hydroxy N-Trityl Medetomidine |

176721-03-2 | 25mg |

135.00 | 2021-08-04 |

1’-Hydroxy N-Trityl Medetomidine 関連文献

-

1. Back matter

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

1’-Hydroxy N-Trityl Medetomidineに関する追加情報

Comprehensive Overview of 1’-Hydroxy N-Trityl Medetomidine (CAS No. 176721-03-2): Properties, Applications, and Research Insights

1’-Hydroxy N-Trityl Medetomidine (CAS No. 176721-03-2) is a specialized derivative of medetomidine, a compound widely recognized for its role in pharmaceutical and biochemical research. This derivative, characterized by the addition of a trityl group and a hydroxyl moiety, exhibits unique properties that make it valuable in advanced synthetic chemistry and drug development. Researchers and industry professionals frequently search for terms like "medetomidine derivatives," "trityl-protected compounds," and "CAS 176721-03-2 applications" to explore its potential. This article delves into the molecular structure, synthesis pathways, and emerging applications of this compound, addressing common queries while aligning with current scientific trends.

The molecular structure of 1’-Hydroxy N-Trityl Medetomidine incorporates a hydroxyl group at the 1’ position and a trityl (triphenylmethyl) group attached to the nitrogen atom. This modification enhances the compound's stability and solubility, making it suitable for selective reactions in organic synthesis. Recent studies highlight its utility as a protective intermediate in the preparation of complex molecules, particularly in the development of alpha-2 adrenergic receptor agonists. Keywords such as "N-trityl protection mechanism" and "hydroxyl group reactivity" reflect growing interest in its mechanistic applications.

In the context of current research trends, 1’-Hydroxy N-Trityl Medetomidine has gained attention for its potential role in precision medicine and targeted drug delivery systems. With the rise of AI-driven drug discovery, computational models often reference this compound to predict binding affinities or optimize pharmacokinetic profiles. Searches for "medetomidine analogs in drug design" or "CAS 176721-03-2 solubility data" underscore its relevance in modern pharmacology. Additionally, its compatibility with green chemistry principles—such as reduced waste generation—aligns with sustainability goals, a hot topic in scientific communities.

From a synthetic perspective, the preparation of 1’-Hydroxy N-Trityl Medetomidine involves multi-step reactions, including selective hydroxylation and trityl group incorporation. Analytical techniques like NMR spectroscopy and high-performance liquid chromatography (HPLC) are critical for purity assessment. Researchers often inquire about "synthesis protocols for trityl derivatives" or "characterization methods for CAS 176721-03-2," emphasizing the need for standardized procedures. The compound's stability under various pH conditions also makes it a candidate for prodrug development, a trending area in pharmaceutical sciences.

Beyond laboratory applications, 1’-Hydroxy N-Trityl Medetomidine is explored for its potential in veterinary medicine, particularly in sedative formulations. However, unlike its parent compound medetomidine, this derivative requires further clinical validation. Queries like "veterinary uses of medetomidine analogs" or "safety profile of 176721-03-2" indicate user interest in translational research. Regulatory compliance and Good Manufacturing Practices (GMP) are frequently discussed in relation to its large-scale production, ensuring adherence to quality standards.

In summary, 1’-Hydroxy N-Trityl Medetomidine (CAS No. 176721-03-2) represents a versatile tool in both academic and industrial settings. Its structural features and functional groups enable diverse applications, from synthetic chemistry to therapeutic innovation. By addressing high-search-volume terms like "trityl-protected medetomidine synthesis" and "176721-03-2 research papers," this overview bridges the gap between technical expertise and user curiosity. As scientific advancements continue, this compound is poised to play a pivotal role in next-generation research.

176721-03-2 (1’-Hydroxy N-Trityl Medetomidine) 関連製品

- 33016-47-6(1-Trityl-1H-imidazole-4-carbaldehyde)

- 152146-59-3(4-(2-Butyl-5-formyl-1H-imidazol-1-yl)methylbenzoic Acid)

- 195053-92-0(2-(1-Trityl-1H-imidazol-4-yl)-ethylamine)

- 160446-35-5(3-(N-1-Trityl-imidazol-4-yl)propionic Acid)

- 144689-24-7(Olmesartan)

- 195053-89-5(3-(1-Trityl-1H-imidazol-4-yl)propan-1-amine)

- 82594-80-7(4-Methyl-1-trityl-1H-imidazole)

- 191103-80-7(1-Trityl-1H-imidazole-4-carboxylic acid)

- 183500-36-9(Benzonitrile,4-[[5-(hydroxymethyl)-1H-imidazol-1-yl]methyl]-)

- 186096-23-1(3-(1-Tritylimidazol-4-yl) Propionaldehyde)